molecular formula C17H10ClFO4 B4112265 2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate

2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4112265
M. Wt: 332.7 g/mol
InChI Key: PUKYPGZGWALURS-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFO4/c18-13-5-3-6-14(19)12(13)9-22-16(20)11-8-10-4-1-2-7-15(10)23-17(11)21/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKYPGZGWALURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromene moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzyl derivatives.

    Oxidation: Oxidized products of the chromene ring.

    Reduction: Reduced forms of the chromene ring.

    Hydrolysis: 2-oxo-2H-chromene-3-carboxylic acid and 2-chloro-6-fluorobenzyl alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways due to its structural features. The chromene moiety is known to interact with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate
  • 2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-4-carboxylate
  • 2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzyl ring and the position of the carboxylate group on the chromene ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-chloro-6-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate

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